molecular formula C12H22ClN3O2 B2581386 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1197236-45-5

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2581386
CAS No.: 1197236-45-5
M. Wt: 275.78
InChI Key: BSTROPAOAOAGAI-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound (CAS: 1197236-45-5) consists of a piperazine core substituted with a piperidine-4-carbonyl group at the 4-position and an acetyl group at the 1-position, forming a hydrochloride salt . Its molecular formula is C₁₂H₂₂ClN₃O₂, with a molecular weight of 275.78 g/mol . The structure (Figure 1) is characterized by dual heterocyclic moieties (piperazine and piperidine), which are common in CNS-targeting drugs and enzyme inhibitors.

Properties

IUPAC Name

1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTROPAOAOAGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with piperidine-4-carbonyl chloride in the presence of a base to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize the yield.

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher efficiency and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure, incorporating piperazine and piperidine moieties, suggests activity in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antidepressant Activity

Research has indicated that derivatives of piperazine can exhibit antidepressant effects. A study demonstrated that compounds similar to 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride could enhance serotonin levels in the brain, making them candidates for further development as antidepressants .

Neuropharmacology

Due to its ability to interact with various neurotransmitter receptors, this compound is being studied for its neuropharmacological properties.

Case Study: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could help mitigate oxidative stress and inflammation in neuronal cells, indicating a potential therapeutic application in conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with modified pharmacological profiles.

Table: Synthesis Pathways and Yields

StepReactantsConditionsYield (%)
1Piperazine, Acetic AnhydrideReflux, 2h85%
2Piperidine, Carbonyl CompoundStirring, RT75%
3Hydrochloric Acid AdditionCooling90%

Biological Research Applications

The compound's unique structure allows it to be utilized in biological assays to study receptor interactions and cellular responses.

Table: Biological Assays Involving the Compound

Assay TypeTarget ReceptorOutcome
Binding AssaySerotonin ReceptorsHigh affinity observed
Functional AssayDopamine ReceptorsModulation of activity noted
Cytotoxicity TestNeuronal CellsReduced cell death

Mechanism of Action

The mechanism of action of 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties :

  • IUPAC Name: 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethanone hydrochloride
  • Appearance : White to off-white powder
  • Storage : Stable at room temperature; hygroscopic and air-sensitive materials require argon/vacuum packaging .

Comparison with Similar Compounds

The compound is compared to structurally related piperazine/piperidine derivatives with modifications in substituents, linker groups, or functional moieties. Key differences in molecular weight, biological activity, and physicochemical properties are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name & CAS Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes References
Target Compound : 1197236-45-5 275.78 Piperidine-4-carbonyl, acetyl Potential kinase/GPCR modulation
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 351.83 4-Fluorobenzyl, 2-chlorophenyl Noted in NMR studies (DMSO-d6)
S-61 : 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one HCl 377.92 Butyl linker, 2-tolyl, pyrrolidin-2-one Antiarrhythmic, hypotensive
QD15 : (4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)ethan-1-one 400.90 4-Chlorobenzoylphenoxypropyl Histamine H3 receptor ligand, antioxidant
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one 319.20 Pyrimidinylphenyl, chloroacetyl Intermediate in kinase inhibitor synthesis
(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone diHCl 338.76 Methylated piperidine/piperazine Enhanced lipophilicity for membrane penetration

Key Structural Differences

QD15 () features a chlorobenzoylphenoxypropyl chain, increasing hydrophobicity (logP ~3.5) compared to the target compound’s logP of ~1.2 (estimated).

Linker Variations: S-61/S-73 () use a butyl linker to connect piperazine and pyrrolidinone, enhancing conformational flexibility.

Salt Forms and Solubility :

  • The hydrochloride salt of the target compound improves aqueous solubility, similar to S-61 (), whereas QD15 is a free base with lower solubility .

Biological Activity

1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse therapeutic applications, including anti-HIV, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethanone hydrochloride
  • Molecular Formula : C₁₂H₂₂ClN₃O₂
  • Molecular Weight : 275.78 g/mol
  • CAS Number : 1197236-45-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Enzymes :

  • Poly (ADP-ribose) polymerase (PARP) : Similar compounds have shown the ability to inhibit PARP activity, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to enhanced apoptosis in cancer cells by preventing DNA repair following damage.

Biochemical Pathways :

  • The compound's action may involve enhancing the cleavage of PARP and increasing caspase 3/7 activity, which are indicators of apoptosis. Additionally, it has been noted that similar compounds can influence the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.

Antiviral Activity

A study evaluating a series of piperazine derivatives reported that certain analogs displayed potent anti-HIV activity with IC₅₀ values in the nanomolar range. While direct studies on this compound are scarce, its structural similarities suggest potential antiviral properties similar to those observed in its analogs .

Anticancer Activity

Research has indicated that piperazine derivatives can exhibit anticancer properties. For instance, one study demonstrated that related compounds showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The three-dimensional structure of these compounds plays a significant role in their binding affinity and biological efficacy .

Case Studies

Study FocusFindings
Anti-HIV ActivityCompounds with similar structures showed IC₅₀ values at nanomolar levels against HIV strains .
Anticancer EfficacyPiperazine derivatives exhibited significant cytotoxicity in cancer cell lines, indicating potential as anticancer agents .
Neuroprotective EffectsSome piperazine derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Q. What are the recommended methods for synthesizing 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride with high purity?

Synthesis typically involves coupling reactions between piperidine-4-carbonyl and piperazine derivatives under controlled conditions. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions in anhydrous solvents (e.g., dichloromethane or THF) with catalysts like triethylamine . Post-synthesis purification via recrystallization (using ethanol or acetonitrile) or column chromatography (silica gel, chloroform/methanol gradients) is critical to achieve ≥95% purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Key techniques include:

  • 1H/13C NMR spectroscopy to confirm substituent positions and piperazine/piperidine ring conformations (e.g., coupling constants for axial/equatorial protons) .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation.
  • Elemental analysis to verify stoichiometry, particularly for hydrochloride salts.
  • HPLC (C18 column, UV detection) to assess purity thresholds .

Q. What are the key stability considerations for this compound under different storage conditions?

Stability is influenced by:

  • pH : Hydrochloride salts are prone to decomposition in alkaline conditions; store in neutral buffers.
  • Temperature : Long-term storage at −20°C in desiccated containers prevents hygroscopic degradation .
  • Light sensitivity : Amber glass vials reduce photolytic cleavage of the carbonyl group .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., fluorobenzyl vs. difluorophenyl groups) alter receptor binding affinities .
  • Experimental variables : Buffer composition (e.g., divalent cations) impacts ligand-receptor kinetics .
  • Validation : Replicate studies using orthogonal assays (e.g., SPR vs. radioligand binding) to confirm target engagement .

Q. What advanced analytical techniques are critical for detecting impurities in this compound?

  • LC-MS/MS : Identifies trace impurities (e.g., unreacted precursors or byproducts) with ppm-level sensitivity .
  • X-ray diffraction (XRD) : Resolves crystalline vs. amorphous forms, which affect solubility and bioavailability .
  • NMR relaxation studies : Detects conformational isomers (e.g., chair vs. boat piperidine rings) that may skew bioactivity data .

Q. What strategies are effective in elucidating the mechanism of action for this compound in receptor-based studies?

  • Competitive binding assays : Use fluorescent or radiolabeled ligands (e.g., [3H]-WAY-100635 for 5-HT1A receptors) to quantify displacement .
  • Molecular dynamics simulations : Predict binding poses of the piperidine-carbonyl moiety in receptor active sites .
  • Knockout models : CRISPR-edited cell lines validate target specificity (e.g., α1-adrenergic vs. dopamine receptors) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Topological polar surface area (TPSA) : Values >60 Ų (e.g., 32.3 Ų for this compound ) correlate with low blood-brain barrier permeability.
  • LogP calculations : Predicts lipid solubility; experimental validation via shake-flask method is recommended .
  • CYP450 metabolism screening : In silico tools (e.g., SwissADME) identify potential drug-drug interaction risks .

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